Thieno[2,3-d]thiazol-2-amine
Overview
Description
Thieno[2,3-d]thiazol-2-amine is an organic compound with the molecular formula C5H4N2S2. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Thieno[2,3-d]thiazol-2-amine is a compound that has been found to have significant anticancer properties . The primary targets of this compound are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of cancer cells . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, disrupting their normal function and leading to cell death .
Biochemical Pathways
Given its anticancer properties, it is likely that the compound affects pathways related to cell growth and proliferation . Downstream effects may include the induction of apoptosis (programmed cell death), inhibition of cell division, and disruption of cellular metabolism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and proliferation . This is likely achieved through the disruption of key cellular processes and the induction of apoptosis . The compound’s anticancer effects have been demonstrated in a variety of human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds or drugs, and the specific characteristics of the cancer cells themselves
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with halogenated alkyl compounds, followed by cyclization. For instance, the reaction of thiophene with bromine and subsequent treatment with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .
Scientific Research Applications
Thieno[2,3-d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Thieno[2,3-d]thiazol-2-amine can be compared with other similar heterocyclic compounds, such as:
Thiazole: A simpler structure with similar sulfur and nitrogen atoms but lacking the fused thiophene ring.
Thiophene: Contains a sulfur atom in a five-membered ring but lacks the additional nitrogen atom.
Thiazolidine: A saturated analog with a similar ring structure but different electronic properties.
Uniqueness: this compound’s unique structure, which combines both thiophene and thiazole rings, imparts distinct electronic and steric properties, making it valuable in various applications .
Properties
IUPAC Name |
thieno[2,3-d][1,3]thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H,(H2,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUMOFMQOHIADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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